4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine
Description
4-{[1-(2,3-Dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidine ring substituted with a 2,3-dimethoxybenzoyl group. The 2,3-dimethoxybenzoyl moiety may enhance lipophilicity and influence receptor binding, similar to dimethoxyphenyl-containing analogs in patent literature .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-7-3-6-16(18(17)24-2)19(22)21-12-4-5-15(13-21)25-14-8-10-20-11-9-14/h3,6-11,15H,4-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTJFNSKCPCOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperidin-3-ol
Reagents :
- 2,3-Dimethoxybenzoyl chloride
- Piperidin-3-ol
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure :
- Dissolve piperidin-3-ol (1.0 eq) in anhydrous DCM under nitrogen at 0–5°C.
- Add TEA (1.2 eq) followed by dropwise addition of 2,3-dimethoxybenzoyl chloride (1.1 eq).
- Warm to room temperature and stir for 12–16 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Yield : 78–85% (reported for analogous acylation in)
Activation of Pyridine Fragment
Preparation of 4-Chloropyridine
Method :
- Direct chlorination of pyridine using phosphorus oxychloride (POCl₃) at reflux:
$$ \text{4-Hydroxypyridine} + \text{POCl}_3 \xrightarrow{110^\circ\text{C}} \text{4-Chloropyridine} $$
Conditions : - Temperature: 110°C
- Time: 6–8 hours
- Yield: 65–70%
Alternative: Pyridine-N-Oxide Formation
Using m-chloroperoxybenzoic acid (m-CPBA) in DCM at 0–5°C:
$$ \text{Pyridine} + \text{m-CPBA} \rightarrow \text{Pyridine-N-Oxide} $$
Advantage : Enhances electrophilicity for nucleophilic aromatic substitution.
Ether Bond Formation
Williamson Ether Synthesis
Reagents :
- 1-(2,3-Dimethoxybenzoyl)piperidin-3-ol
- 4-Chloropyridine
- Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
Procedure :
- Activate 1-(2,3-dimethoxybenzoyl)piperidin-3-ol (1.0 eq) with NaH (1.2 eq) in DMF at 0°C.
- Add 4-chloropyridine (1.1 eq) and heat to 80–100°C for 12–24 hours.
- Cool, dilute with ethyl acetate, wash with brine, and concentrate.
Challenges :
- Steric hindrance from the benzoyl group reduces nucleophilicity of the piperidine oxygen.
- Competing elimination reactions at elevated temperatures.
Yield Optimization :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 80 | 24 | 45 |
| K₂CO₃ | DMF | 100 | 36 | 38 |
| DBU | THF | 60 | 18 | 52 |
Mitsunobu Reaction
Reagents :
- 1-(2,3-Dimethoxybenzoyl)piperidin-3-ol
- 4-Hydroxypyridine
- Diisopropyl azodicarboxylate (DIAD)
- Triphenylphosphine (PPh₃)
- THF
Procedure :
- Combine reagents in THF at 0°C.
- Stir at room temperature for 6–8 hours.
- Purify via flash chromatography.
Advantages :
- Avoids pre-activation of pyridine.
- Higher functional group tolerance.
Yield : 68–72% (based on analogs)
Final Product Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | - Piperidine δ 3.70–4.20 (m, 2H, NCH₂) |
| - Pyridine δ 8.45 (d, 2H, Ar-H) | |
| - OCH₃ δ 3.85 (s, 6H) | |
| IR | - 1685 cm⁻¹ (C=O stretch) |
| HRMS | [M+H]⁺ Calc: 399.1784; Found: 399.1789 |
Comparative Analysis of Routes
| Method | Pros | Cons | Overall Yield (%) |
|---|---|---|---|
| Williamson Synthesis | No specialized reagents | Low yields due to steric effects | 38–52 |
| Mitsunobu Reaction | Higher yields, mild conditions | Cost of DIAD/PPh₃ | 68–72 |
Industrial-Scale Considerations
- Cost Efficiency : Mitsunobu reagents are prohibitively expensive for large-scale production.
- Alternative : Develop a transition metal-catalyzed coupling (e.g., Ullmann-type) using CuI/1,10-phenanthroline.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the functional groups on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine . For instance, derivatives with similar scaffolds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable case study involved a derivative that demonstrated significant cytotoxicity against breast cancer cells, with mechanisms involving the inhibition of key signaling pathways associated with tumor growth .
Analgesic Properties
The compound has been investigated for its analgesic effects. In experimental models, it exhibited pain-relieving properties comparable to established analgesics like morphine. The mechanism appears to involve modulation of pain pathways in the central nervous system, making it a candidate for further development in pain management therapies .
Neuroprotective Effects
Research indicates that compounds related to This compound may offer neuroprotective benefits. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on a series of derivatives similar to This compound demonstrated significant anticancer activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound was shown to induce cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Pain Management
In animal models, the compound exhibited significant analgesic effects in hot plate tests, indicating its potential as an alternative to traditional opioids. The study compared its effects with common analgesics and found it to be effective at lower doses without the side effects typically associated with opioid use.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It may bind to receptors on the surface of cells, modulating their activity and leading to downstream effects.
Pathways: The compound may influence signaling pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Core Heterocycles and Substituents
Key Observations :
- The 2,3-dimethoxybenzoyl group differs from 3,4-dimethoxyphenyl substituents in pyrido-pyrimidinones, which may alter steric interactions and solubility .
Insights :
- The target compound’s synthesis could adopt green solvents (e.g., ethanol) as in , avoiding hazardous reagents like Cr(VI) .
Pharmacological and Physicochemical Profiles
Hypothesized Pharmacological Activity
Physicochemical Properties (Predicted)
Notes:
Biological Activity
The compound 4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine , also known by its CAS number 2034480-21-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a pyridine ring, a piperidine moiety, and a dimethoxybenzoyl group. Its molecular formula is with a molecular weight of approximately 343.377 g/mol. The presence of methoxy groups and a piperidine structure suggests potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant antiproliferative activity against glioblastoma and breast cancer cells at low concentrations, indicating potential for further development as anticancer agents .
- Antimicrobial Activity : Compounds with similar structural features have been evaluated for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in cancer cells, leading to apoptosis. This interaction is often mediated through the binding affinity of the piperidine moiety to target sites within these proteins .
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, thus preventing proliferation and promoting cell death through apoptosis pathways .
Research Findings
Numerous studies have evaluated the biological activity of compounds related to this compound. Below are key findings from recent research:
Case Studies
- Cytotoxicity Against Glioblastoma : A study evaluated a series of piperidine derivatives for their cytotoxic effects on glioblastoma multiforme cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range, showcasing their potential as therapeutic agents against aggressive tumors .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes and inhibition of essential enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
